molecular formula C6H8N2O2S2 B8563632 4-Amino-3-mercaptobenzenesulfonamide

4-Amino-3-mercaptobenzenesulfonamide

Cat. No.: B8563632
M. Wt: 204.3 g/mol
InChI Key: DIDJNBVILHBZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-mercaptobenzenesulfonamide (CAS 2486-69-3) is a sulfonamide derivative featuring an amino (–NH₂) group at the 4-position and a thiol (–SH) group at the 3-position of the benzene ring. Its synthesis typically involves coupling anthranilic acid derivatives with sulfonamide intermediates under reflux conditions, as described in methodologies for related quinazolinyl-sulfonamide hybrids . Structural characterization is achieved via NMR, MS, and elemental analysis .

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

4-amino-3-sulfanylbenzenesulfonamide

InChI

InChI=1S/C6H8N2O2S2/c7-5-2-1-4(3-6(5)11)12(8,9)10/h1-3,11H,7H2,(H2,8,9,10)

InChI Key

DIDJNBVILHBZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Applications/Findings
This compound –NH₂ (C4), –SH (C3) 2486-69-3 C₆H₇N₂O₂S₂ 217.27 g/mol Intermediate for enzyme inhibitors
4-Amino-3-methylbenzenesulfonamide –NH₂ (C4), –CH₃ (C3) 98-33-9 C₇H₁₀N₂O₂S 186.23 g/mol Antimicrobial studies
4-Bromo-3-methylbenzenesulfonamide –Br (C4), –CH₃ (C3) 879487-75-9 C₇H₈BrNO₂S 266.11 g/mol Organic synthesis scaffold
4-Amino-N-(4-methylphenyl)benzenesulfonamide –NH₂ (C4), –N–(p-tolyl) 16803-95-5 C₁₃H₁₄N₂O₂S 262.33 g/mol Antibacterial agent precursor
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide –NH₂ (C3), –CH₃ (C4), –OCH₂CH₂CH₃ (N-substituent) 1017465-34-7 C₁₁H₁₇N₃O₃S 258.34 g/mol Pharmaceutical intermediate
Sulfamethoxazole Related Compound F –NH₂ (C4), –N–(3-methyl-5-isoxazolyl) 17103-52-5 C₁₀H₁₁N₃O₃S 253.28 g/mol Secondary pharmaceutical standard

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The –SH group in this compound enhances reactivity in thiol-mediated coupling reactions, making it distinct from analogs like 4-amino-3-methylbenzenesulfonamide (–CH₃) . Bromine substitution (e.g., 4-bromo-3-methylbenzenesulfonamide) introduces steric bulk and alters electronic properties, favoring use in cross-coupling reactions .
  • Biological Activity: Methyl-substituted analogs (e.g., 4-amino-3-methylbenzenesulfonamide) show moderate antimicrobial activity, while the thiol-containing derivative may target cysteine-dependent enzymes like carbonic anhydrases . N-substituted derivatives (e.g., 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide) are tailored for improved solubility and bioavailability in drug formulations .
  • Synthetic Utility: this compound serves as a versatile intermediate for benzothiazines and metal complexes, similar to 4-amino-3-bromobenzoic acid-derived sulfonamides .

Research Findings and Limitations

  • Synthetic Methodologies :
    • Microwave-assisted synthesis and reflux-based protocols are standard for these compounds, with yields varying based on substituent reactivity .
  • Data Gaps: Limited comparative studies on the biological efficacy of this compound versus its analogs exist. Most data focus on synthesis and structural characterization rather than in vivo activity. The –SH group’s susceptibility to oxidation may limit stability, necessitating protective strategies in drug development .

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